
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde is an organic compound belonging to the carbazole family.
Métodos De Preparación
The synthesis of 9-Pentyl-9H-carbazole-3,6-dicarbaldehyde typically involves the alkylation of carbazole followed by formylation. One common method includes the reaction of carbazole with 1-bromopentane in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) to form 9-pentylcarbazole. This intermediate is then subjected to formylation at the 3 and 6 positions using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
Análisis De Reacciones Químicas
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the 3 and 6 positions of the carbazole ring, allowing for further functionalization.
Aplicaciones Científicas De Investigación
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Carbazole derivatives have shown potential as antitumor, antibacterial, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 9-Pentyl-9H-carbazole-3,6-dicarbaldehyde and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, some carbazole derivatives exert their effects by inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, carbazole compounds can induce apoptosis in cancer cells through the activation of the p53 pathway .
Comparación Con Compuestos Similares
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde can be compared with other similar compounds such as:
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: Similar in structure but with an ethyl group instead of a pentyl group.
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Contains a benzyl group and is used as a chemical intermediate in organic synthesis.
9-Hexylcarbazole-3,6-dicarbaldehyde: Similar to the pentyl derivative but with a hexyl group, used in material science applications.
These comparisons highlight the versatility and unique properties of this compound in various scientific and industrial fields.
Propiedades
Número CAS |
622837-04-1 |
|---|---|
Fórmula molecular |
C19H19NO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
9-pentylcarbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C19H19NO2/c1-2-3-4-9-20-18-7-5-14(12-21)10-16(18)17-11-15(13-22)6-8-19(17)20/h5-8,10-13H,2-4,9H2,1H3 |
Clave InChI |
PFJFXTOXKWLGSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


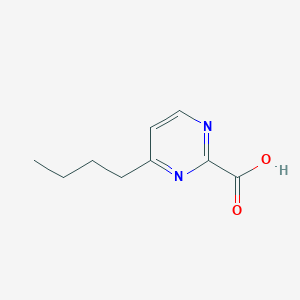
![[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)](/img/structure/B14213692.png)
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14213694.png)
![N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide](/img/structure/B14213700.png)
![Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-](/img/structure/B14213701.png)


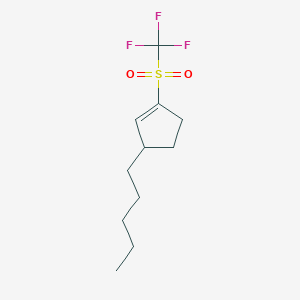
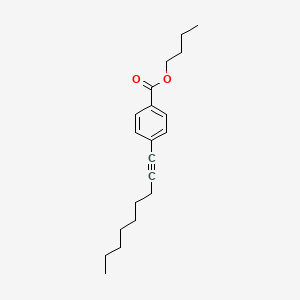
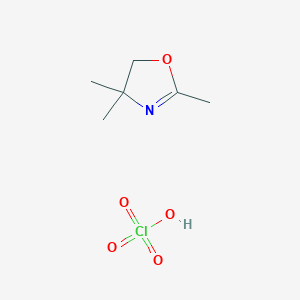
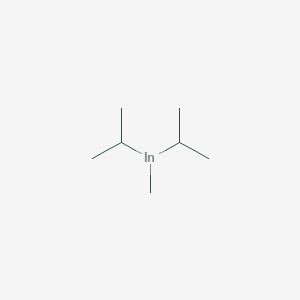
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)
![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
